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Compound of Interest

Compound Name:
(3s,3ar,6as)-Hexahydrofuro[2,3-

B]furan-3-Ol

CAS No.: 162119-33-7

Cat. No.: B069558

Get Quote

(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, often referred to as bis-tetrahydrofuran or bis-

THF alcohol, is a molecule of profound importance in modern medicinal chemistry. Its rigid,

bicyclic structure and specific stereochemistry make it a highly effective P2-ligand for a new

generation of HIV protease inhibitors.[1] This chiral building block is a cornerstone of several

potent antiretroviral drugs, most notably Darunavir (Prezista®), which is a frontline treatment

for both treatment-naive and treatment-experienced HIV/AIDS patients.[2][3][4][5]

The efficacy of these drugs is critically dependent on the precise (3R,3aS,6aR)

stereoconfiguration of the bis-THF moiety. This ligand is meticulously designed to form key

hydrogen bonds with the backbone of the HIV-1 protease enzyme, enhancing binding affinity

and, crucially, conferring potency against drug-resistant viral strains.[1][2] Consequently, the

development of efficient, scalable, and stereoselective synthetic routes to this intermediate is a

paramount concern for pharmaceutical research and manufacturing.

This document provides an in-depth guide to the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-

b]furan-3-ol, detailing field-proven protocols and the scientific rationale behind them for

researchers and drug development professionals.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b069558#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC6233888/
https://pubs.acs.org/doi/10.1021/ol052554i
https://orgspectroscopyint.blogspot.com/2016/12/3r3as6ar-hexahydrofuro23-bfuran-3-ol.html?m=1
https://www.researchgate.net/publication/7416194_Stereoselective_and_Efficient_Synthesis_of_3_R_3a_S_6a_R_-Hexahydrofuro23-_b_furan-3-ol
https://pubmed.ncbi.nlm.nih.gov/16354099/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6233888/
https://pubs.acs.org/doi/10.1021/ol052554i
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b069558?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Strategic Overview of Synthetic Approaches
The synthesis of this stereochemically complex target has attracted considerable attention,

leading to a variety of strategic approaches. These can be broadly categorized:

Chiral Pool Synthesis: These routes leverage naturally occurring chiral molecules as starting

materials. This strategy inherently solves the challenge of absolute stereochemistry. Notable

examples start from D-glyceraldehyde derivatives or monopotassium isocitrate.[2][3][6][7]

While effective, these syntheses can sometimes be lengthy.

Asymmetric Catalysis: Modern approaches focus on using small amounts of a chiral catalyst

to induce the desired stereochemistry. Key examples include Lewis acid-catalyzed

cycloadditions and asymmetric aldol reactions.[1][6][8][9] These methods are often more

elegant and atom-economical but can present challenges in achieving perfect

enantioselectivity.

Racemic Synthesis and Resolution: An alternative strategy involves the non-stereoselective

synthesis of the racemic bis-THF alcohol, followed by separation of the desired enantiomer.

[1][6] This is often achieved through enzymatic resolution, where a lipase selectively acylates

one enantiomer, allowing for their separation.[8]

Photochemical Methods: Some routes utilize photochemical cycloadditions to construct the

core bicyclic system.[2][8] While chemically interesting, these reactions can be difficult to

scale up for industrial production.[2]

This guide will focus on two robust and well-documented protocols that represent different, yet

highly effective, strategic philosophies: a substrate-controlled route starting from a chiral pool

material and a catalytic asymmetric approach.

Protocol 1: Stereoselective Synthesis via Michael
Addition and Tandem Cyclization
This highly efficient route begins with a readily available chiral starting material, (S)-2,3-O-

isopropylideneglyceraldehyde, to control the stereochemistry throughout the synthesis. The key

steps involve a diastereoselective Michael addition followed by a Nef oxidation and two

cyclization events.[2][5]
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Causality and Rationale
The choice of (S)-2,3-O-isopropylideneglyceraldehyde as the starting material is strategic; its

inherent chirality directs the formation of subsequent stereocenters. The Michael addition of

nitromethane is highly diastereoselective, favoring the syn product, which is essential for

achieving the correct final stereochemistry.[2] The subsequent Nef oxidation converts the nitro

group into a carbonyl, which then participates in an intramolecular cyclization to form a key

lactone acetal intermediate. A final reduction and acid-catalyzed cyclization cascade furnishes

the target molecule.

Experimental Workflow Diagram
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Step 1: Michael Addition

Step 2: Nef Oxidation & Cyclization

Step 3: Reduction & Final Cyclization

S-2,3-O-isopropylideneglyceraldehyde

α,β-Unsaturated Ester

Wittig-type reaction

Syn-nitro adduct (6)

Nitromethane, DBU

Lactone Acetal (8)

1. NaOMe
2. H₂SO₄/MeOH

Diol Intermediate (9)

LiBH₄ in THF

(3R,3aS,6aR)-hexahydrofuro
[2,3-b]furan-3-ol (2)

Aqueous HCl, < -5°C

Click to download full resolution via product page

Caption: Workflow for the synthesis from S-2,3-O-isopropylideneglyceraldehyde.
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Detailed Step-by-Step Protocol
This protocol is adapted from the procedure described by Quaedflieg et al. in Organic Letters.

[2]

Preparation of the α,β-Unsaturated Ester (5b):

Convert (S)-2,3-O-isopropylideneglyceraldehyde to the corresponding α,β-unsaturated

ester using a standard Horner-Wadsworth-Emmons or Wittig reaction. The maximal

isolated yield is often around 77% due to potential side reactions.[2]

Diastereoselective Michael Addition (Formation of 6b):

Dissolve the α,β-unsaturated ester (1.0 equiv) in methanol (MeOH).

Add nitromethane followed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 equiv).

Stir the reaction at ambient temperature. The reaction progress can be monitored by TLC

or ¹H NMR. This step typically achieves a high diastereoselectivity (syn/anti ratio of 97:3).

[2]

Nef Oxidation and Cyclization (Formation of Lactone Acetal α-8a):

To the crude reaction mixture from the previous step, add sodium methoxide (NaOMe, 1.0

equiv) in MeOH.

Slowly add this solution to a concentrated solution of excess sulfuric acid (H₂SO₄) in

MeOH at 0-5 °C. Causality: This inverse addition protocol is crucial for minimizing side

reactions during the highly exothermic Nef oxidation.

After aqueous workup, the desired α-anomeric lactone acetal (α-8a) can be crystallized

from 2-propanol. An initial crop can be obtained in approximately 52% yield.[2]

Expert Insight: The mother liquor contains the β-anomer. Epimerization to the desired α-

anomer can be achieved by treating the mother liquor with a catalytic amount of

methanesulfonic acid in methanol, allowing for the isolation of a second crop of product.[2]

Reduction to Diol (9):
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Dissolve the purified lactone acetal α-8a (1.0 equiv) in tetrahydrofuran (THF).

Add lithium borohydride (LiBH₄) and heat the reaction to 50 °C.

Trustworthiness: The resulting diol product (9) is difficult to isolate as its lithium complex.

[2] Therefore, the protocol proceeds directly to the next step without isolation.

Acid-Catalyzed Cyclization to Final Product (2):

Cool the reaction mixture containing the lithium complex of diol 9 to < -5 °C.

Slowly add an excess of aqueous 32 wt % hydrochloric acid (HCl) over several hours.

Causality: Slow addition and low temperature are critical to prevent acid-catalyzed

elimination side reactions.[2]

Expert Insight: The final product is highly water-soluble, making extraction difficult.[2] The

recommended workup involves neutralizing the acidic mixture with triethylamine,

performing a solvent-switch to ethyl acetate, filtering the resulting salts, and evaporating

the solvent. This procedure provides the final product in high yield (~80%) and purity.[2]

Quantitative Data Summary

Step Product Yield
Diastereomeri
c/Enantiomeric
Purity

Reference

Michael Addition
syn-nitro adduct

(6b)

High (used

crude)
syn/anti = 97:3 [2]

Crystallization
Lactone Acetal

(α-8a)

52% (first crop) +

9% (second

crop)

ee > 99% [2]

Final Cyclization
bis-THF alcohol

(2)

~80% (from

α-8a)
de > 99% [2]

Protocol 2: Lewis Acid-Catalyzed Asymmetric
Cyclization
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This approach represents a more convergent and modern strategy, constructing the bicyclic

core in a single key step through a formal cycloaddition of 2,3-dihydrofuran and glycolaldehyde.

[6][10][11] Asymmetry is induced by a chiral catalyst system.

Causality and Rationale
The core of this method is a Lewis acid-catalyzed reaction that activates the substrates towards

cyclization. A chiral ligand, typically a bis(oxazoline) (pybox) or BINAP derivative, coordinates to

the metal center (e.g., Tin (II) or Manganese (II)) creating a chiral environment.[6][11] This

chiral complex then directs the approach of the substrates, leading to the preferential formation

of one enantiomer of the product. While high diastereoselectivity (favoring the desired anti

product) can be achieved, enantioselectivity is often moderate, necessitating a subsequent

enzymatic resolution step to obtain optically pure material.[6][8]

Reaction Workflow Diagram
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Step 1: Catalytic Cycloaddition

Step 2: Enantiomeric Enhancement

2,3-Dihydrofuran + 
Glycolaldehyde Dimer

Racemic/Enantioenriched
bis-THF alcohol

[M(II)] + Chiral Ligand
(e.g., Sn(OTf)₂ + (S,S)-Ph-pybox)

(3R,3aS,6aR)-acetate + 
(3S,...)-alcohol

Lipase (e.g., PPL) +
Acylating Agent

Optically Pure
(3R,3aS,6aR)-alcohol

1. Separation
2. Hydrolysis

Click to download full resolution via product page

Caption: Workflow for the catalytic asymmetric synthesis and enzymatic resolution.

Detailed Step-by-Step Protocol
This protocol is a representative procedure based on reports by Xie and co-workers.[6][8]

Catalyst Preparation (in situ):

In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the chiral ligand

(e.g., (S,S)-Ph-pybox) in a suitable solvent like hexafluoroisopropanol (HFIP).
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Add the Lewis acid salt (e.g., Sn(OTf)₂ or MnBr₂). Stir at room temperature to allow for

complex formation.

Asymmetric Cycloaddition:

Cool the catalyst solution to the desired temperature (e.g., 0 °C).

Add 2,3-dihydrofuran (2,3-DHF).

In a separate flask, prepare a solution of glycolaldehyde dimer in the same solvent and

add it slowly to the reaction mixture.

Stir the reaction at 0 °C for the specified time (e.g., 24-48 hours), monitoring by TLC.

Upon completion, quench the reaction and perform an aqueous workup followed by

purification via flash column chromatography to isolate the bis-THF alcohol.

Enzymatic Kinetic Resolution:

Dissolve the enantioenriched bis-THF alcohol (1.0 equiv) in a suitable organic solvent

(e.g., methyl t-butyl ether, MTBE).[8]

Add a lipase (e.g., Porcine Pancreatic Lipase, PPL) and an acylating agent (e.g., propionic

anhydride, 1.0 equiv).[8]

Stir the mixture at room temperature for approximately 22 hours.[8] Causality: The lipase

will selectively acylate one enantiomer (the (3S,...)-enantiomer), leaving the desired

(3R,3aS,6aR)-enantiomer as the unreacted alcohol.

Filter the enzyme through a pad of Celite.

Concentrate the filtrate and purify by flash column chromatography to separate the

acylated product from the desired optically pure alcohol. This can afford the target

compound in >99% ee.[8]

Quantitative Data Summary
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Catalyst / Ligand
Diastereomeric
Ratio (anti:syn)

Enantiomeric
Excess (ee)

Reference

MnBr₂ / (S,S)-Ph-

pybox
— 46% (73:27 er) [6]

Sn((S,S)-Ph-pybox)

(OTf)₂
up to 98:2 15% [6]

Enzymatic Resolution — >99% [6][8]

Characterization and Quality Control
Confirmation of the final product's identity, purity, and stereochemistry is essential.

Structural Verification: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical

structure and diastereomeric purity. Key signals include the anomeric proton around 5.7 ppm

in the ¹H NMR spectrum.[3][12]

Mass Spectrometry: Confirms the molecular weight of the compound.

Optical Purity: Enantiomeric excess (ee) is determined using chiral chromatography (either

Gas Chromatography or HPLC) or by preparing a diastereomeric derivative (e.g., a Mosher

ester) and analyzing by ¹H or ¹⁹F NMR.[1]

Conclusion
The synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is a well-studied but challenging

endeavor that highlights key principles of modern asymmetric synthesis. The choice between a

substrate-controlled route from the chiral pool and a catalytic asymmetric method depends on

factors such as scale, cost of starting materials, and available equipment. The Michael addition

route offers excellent stereocontrol and high yields, making it robust and scalable.[2] The

catalytic approach is more convergent but often requires an additional enzymatic resolution

step to achieve the optical purity demanded for pharmaceutical applications.[6] Both protocols

detailed herein provide reliable pathways to this critical intermediate, enabling the development

and production of life-saving HIV protease inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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